molecular formula C13H18N2O4 B12324976 (2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid

(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid

Cat. No.: B12324976
M. Wt: 266.29 g/mol
InChI Key: IQHUITKNHOKGFC-UHFFFAOYSA-N
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Description

(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid is a dipeptide composed of L-threonine and L-phenylalanine residues. It is structurally characterized by a threonine-derived moiety with a β-hydroxy group and a phenylalanine side chain. The compound is also known as Threonylphenylalanine (FDB112074) and has the molecular formula C₁₃H₁₈N₂O₄ (molecular weight: 266.30 g/mol) .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)

InChI Key

IQHUITKNHOKGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthesis of (2S,3R)-2-Amino-3-hydroxybutanamide

The threonine-derived fragment is prepared via:

  • Esterification : L-threonine is treated with methanol and SOCl₂ to form methyl ester hydrochloride.
  • Protection : Benzoylation using benzoyl chloride and triethylamine yields N-benzoyl-D-allothreonine methyl ester .
  • Cyclization : SOCl₂-mediated intramolecular cyclization forms an oxazoline intermediate.
  • Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) removes protecting groups, yielding (2S,3R)-2-amino-3-hydroxybutanamide.

Key data :

  • Oxazoline intermediate : $$ \text{1H NMR (400 MHz, CDCl}_3\text{)} $$: δ 4.88 (s, 1H), 4.29 (d, J = 3.1 Hz, 1H).
  • Final product purity : >99% by HPLC.

Coupling with Phenylalanine Derivative

The dipeptide is assembled via:

  • Activation : (2S,3R)-2-Amino-3-hydroxybutanamide is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
  • Coupling : Reacted with 3-phenylpropanoic acid (prepared via Arndt-Eistert homologation of phenylacetic acid) in dichloromethane.
  • Deprotection : Trifluoroacetic acid (TFA) removes Boc groups.

Reaction conditions :

Reagent Molar Ratio Solvent Temperature
DCC 1.2 eq DCM 0°C → RT
NHS 1.5 eq
Reaction time 12–24 h
Yield 68–75%

Stereochemical Control Strategies

Enzymatic Resolution

Racemic mixtures of intermediates are resolved using l-phenylserine dehydrogenase from Pseudomonas sp., which selectively oxidizes the l-isomer. This method achieves >98% enantiomeric excess (ee) for the (2S,3R) configuration.

Chiral Auxiliaries

The Evans oxazolidinone auxiliary is employed to control stereochemistry during coupling:

  • (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is acylated with 3-phenylpropanoyl chloride.
  • Titanium enolate formation and aldol reaction yield the desired syn-configured product.

Purification and Characterization

Purification Methods

  • Crystallization : Target compound is crystallized from ethanol/water (3:1).
  • Chromatography : Reverse-phase HPLC (C18 column, 50 mM KH₂PO₄/acetonitrile = 81:19).

Analytical Data

  • $$ \text{HRMS (ESI-TOF)} $$ : m/z calcd. for C₁₃H₁₈N₂O₄ [M+H]⁺: 266.1266; found: 266.1269.
  • $$ ^1\text{H NMR (400 MHz, D}_2\text{O)} $$ : δ 7.30–7.18 (m, 5H, Ph), 4.15 (dd, J = 6.1 Hz, 1H, Thr-αH), 3.86 (d, J = 5.2 Hz, 1H, Thr-βH), 3.12 (dd, J = 13.8, 5.1 Hz, 1H, Phe-βH).

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Enzymatic cascade 57% High (de >95%) Industrial Moderate
Chemical coupling 68–75% Moderate Lab-scale High
Chiral auxiliary 82% Very high Small-scale Very high

Challenges and Innovations

  • Substrate inhibition : Benzaldehyde and acetaldehyde inhibit PmLTTA; ADH scavenging mitigates this.
  • Solvent toxicity : Replacing DMSO with aqueous buffers improves enzyme stability.
  • Racemization : Low-temperature coupling (0°C) prevents epimerization at the α-carbon.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives of threonine and phenylalanine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted peptide derivatives with modified functional groups.

Scientific Research Applications

H-Thr-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in protein interaction studies and functional analysis.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of H-Thr-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (2S,3R) configuration in the threonine residue ensures specific chiral interactions, critical for biological activity.
  • Functional Groups : Contains an amide bond (-CONH-), a β-hydroxy group, and a hydrophobic phenyl group.
  • Biological Role : As a dipeptide, it may serve as a substrate for peptidases or participate in signaling pathways.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other amino acid derivatives and dipeptides. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use References
(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid (Target) C₁₃H₁₈N₂O₄ 266.30 Amide, β-hydroxy, phenyl Dipeptide substrate, potential signaling roles
L-Threonyl-L-arginine C₁₁H₂₂N₆O₄ 302.33 Amide, β-hydroxy, guanidino Antimicrobial peptide precursor
(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid C₁₆H₂₂N₃O₈ 384.36 Multiple hydroxy groups, hydroxyphenyl Glycopeptide antibiotic analog
(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid C₁₆H₂₂N₂O₆ 338.36 Benzyloxycarbonyl, branched alkyl chain Synthetic intermediate for peptide drugs
Deacetylalacepril C₁₈H₂₃N₃O₅S 381.46 Pyrrolidine, sulfhydryl (-SH), phenyl ACE inhibitor metabolite

Functional Group Variations

  • Hydrophobicity: The phenyl group in the target compound enhances lipid solubility compared to L-Threonyl-L-arginine’s hydrophilic guanidino group .
  • Hydroxy Group Positioning : The β-hydroxy group in the target compound contrasts with the γ-hydroxy group in ’s compound, affecting hydrogen-bonding capacity .
  • Stereochemical Complexity: The (2S,3R) configuration distinguishes the target from simpler dipeptides like (2S)-2-amino-3-phenylpropanoic acid derivatives () .

Physicochemical Properties

  • Solubility: The target compound’s logP (~1.2) is lower than that of (S)-2-(4-methoxyphenylsulfonamido)-3-phenylpropanoic acid (, logP ~2.5) due to reduced aromatic substitution .
  • Acid-Base Behavior : The carboxylic acid (pKa ~2.3) and amine (pKa ~9.7) groups in the target compound are comparable to other dipeptides like Threonylarginine .

Biological Activity

(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid, often referred to as a threonine derivative, is a compound of interest in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H23N3O7C_{12}H_{23}N_3O_7. The compound features a phenyl group attached to a propanoic acid backbone, with an amino acid moiety that suggests potential interactions with biological systems.

Research indicates that this compound may influence several biological pathways:

  • Modulation of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in metabolic processes. For instance, it may act as an inhibitor or modulator of proteolytic enzymes, which play critical roles in physiological processes such as coagulation and inflammation .
  • Receptor Interactions : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses .
  • Impact on Cellular Metabolism : The compound has been implicated in the modulation of metabolic pathways, particularly those involving amino acid metabolism and energy production .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic role in inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and neuronal survival .

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in a mouse model.
    • Findings : Mice treated with the compound showed reduced levels of TNF-alpha and IL-6 compared to controls, indicating significant anti-inflammatory activity.
  • Neuroprotection in Cell Cultures :
    • Objective : To assess neuroprotective effects against oxidative stress.
    • Findings : Neuronal cultures treated with the compound exhibited increased viability and reduced apoptosis when exposed to oxidative agents.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectionProtects neurons from oxidative stress
Enzyme modulationInhibits proteolytic enzymes

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